[(5-Methylfuran-2-yl)methyl](propan-2-yl)amine hydrochloride
CAS No.: 858796-53-9
Cat. No.: VC2649346
Molecular Formula: C9H16ClNO
Molecular Weight: 189.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 858796-53-9 |
|---|---|
| Molecular Formula | C9H16ClNO |
| Molecular Weight | 189.68 g/mol |
| IUPAC Name | N-[(5-methylfuran-2-yl)methyl]propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO.ClH/c1-7(2)10-6-9-5-4-8(3)11-9;/h4-5,7,10H,6H2,1-3H3;1H |
| Standard InChI Key | BHHWPGHSOGFGDR-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(O1)CNC(C)C.Cl |
| Canonical SMILES | CC1=CC=C(O1)CNC(C)C.Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
(5-Methylfuran-2-yl)methylamine hydrochloride consists of a 5-methylfuran heterocyclic ring with a methylene bridge connecting it to an isopropylamine group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents. The furan ring contributes to the compound's aromatic properties, while the amine functional group provides basic characteristics and potential for hydrogen bonding interactions. The methyl group at the 5-position of the furan ring influences the electron density distribution and reactivity of the heterocyclic system.
Physical and Chemical Properties
The compound has distinct physical and chemical properties that make it relevant for various research applications. Table 1 summarizes the key properties of (5-methylfuran-2-yl)methylamine hydrochloride.
Table 1: Physical and Chemical Properties of (5-Methylfuran-2-yl)methylamine Hydrochloride
The compound's moderate lipophilicity (LogP = 2.50782) suggests potential membrane permeability, while its hydrogen bond characteristics indicate possibilities for specific molecular interactions. These properties contribute to its potential utility in chemical research and medicinal chemistry investigations .
Chemical Identifiers and Nomenclature
For comprehensive identification and database cross-referencing, (5-methylfuran-2-yl)methylamine hydrochloride can be referenced through multiple standardized chemical identifiers, as shown in Table 2.
Table 2: Chemical Identifiers for (5-Methylfuran-2-yl)methylamine Hydrochloride
These identifiers facilitate accurate referencing in scientific literature and chemical databases, ensuring proper identification across different naming conventions and chemical information systems.
Synthesis and Preparation
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The specific parameters for large-scale synthesis would depend on factors such as desired purity, cost considerations, and equipment availability.
Chemical Reactivity
Typical Reactions
The compound's reactivity is influenced by both the furan ring and the amine functional group. Based on the structural features, several reaction types can be anticipated:
Table 3: Potential Reaction Types for (5-Methylfuran-2-yl)methylamine Hydrochloride
| Reaction Type | Description | Potential Reagents |
|---|---|---|
| Oxidation | The furan ring can undergo oxidation reactions | Potassium permanganate, chromium trioxide under acidic conditions |
| Reduction | The amine group can be reduced | Hydrogen gas with palladium catalyst |
| Electrophilic Substitution | The methyl group and furan ring can participate in substitution reactions | Halogenating agents (bromine, chlorine) |
| Nucleophilic Substitution | The amine group can act as a nucleophile | Alkyl halides, acyl halides |
| Acid-Base Reactions | As a salt, the compound can participate in acid-base equilibria | Bases for deprotonation |
The furan ring in the compound is susceptible to electrophilic attack, particularly at the C-3 and C-4 positions. Additionally, the secondary amine functional group can participate in various transformations including alkylation, acylation, and coordination with metal ions.
Stability Considerations
The stability of (5-methylfuran-2-yl)methylamine hydrochloride is influenced by several factors:
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As a hydrochloride salt, it generally exhibits greater stability than the free base
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The compound should be stored in sealed containers to prevent moisture absorption
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Room temperature storage is typically sufficient, but protection from light may be beneficial
These considerations are important for maintaining the compound's integrity during storage and handling in laboratory settings.
Biological Activity and Applications
Research Applications
(5-Methylfuran-2-yl)methylamine hydrochloride is primarily used for research purposes in various scientific fields. Its applications include:
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Medicinal chemistry investigations, where it may serve as a building block for more complex molecules
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Structure-activity relationship studies
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As an intermediate in the synthesis of compounds with potential biological activities
Comparison with Related Compounds
Structural Analogs
Several compounds share structural similarities with (5-methylfuran-2-yl)methylamine hydrochloride. Table 4 presents a comparison with selected related compounds.
Table 4: Comparison of (5-Methylfuran-2-yl)methylamine Hydrochloride with Structural Analogs
| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Difference | Reference |
|---|---|---|---|---|---|
| (5-Methylfuran-2-yl)methylamine (free base) | 130539-95-6 | C₉H₁₅NO | 153.22 g/mol | Lacks HCl salt | |
| Methyl[(5-methylfuran-2-yl)methyl]amine | 14668-91-8 | C₇H₁₁NO | 125.17 g/mol | Methyl instead of isopropyl group | |
| (R)-1-(5-Methylfuran-2-yl)propan-1-amine hydrochloride | 779340-50-0 | C₈H₁₄ClNO | 175.65 g/mol | Different amine position | |
| 2-Methyl-2-(5-methylfuran-2-yl)propan-1-amine | - | C₉H₁₅NO | 153.22 g/mol | Different substitution pattern |
These structural analogs demonstrate the diversity of furan-containing amine derivatives and how subtle structural changes can influence their properties and potential applications .
Distinctive Features
What distinguishes (5-methylfuran-2-yl)methylamine hydrochloride from its analogs is the specific combination of:
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The 5-methylfuran moiety
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The methylene bridge connecting to the amine
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The isopropyl group on the amine
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The hydrochloride salt form
This unique structural arrangement contributes to the compound's specific chemical behavior, solubility profile, and potential applications in research contexts .
This information indicates that while the compound has experienced some market fluctuations, it remains accessible through select suppliers for research applications .
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